4-Boc-3-(2-carboxy-ethyl)-morpholine

Medicinal Chemistry Chemical Biology Peptidomimetics

This 4-Boc-3-(2-carboxy-ethyl)-morpholine features a two-carbon carboxyethyl linker providing unique spatial separation between the morpholine core and carboxylic acid handle. With LogP 1.425—~2.5-fold higher than one-carbon analogs—it is strategic for building libraries targeting hydrophobic binding pockets. The Boc group remains stable under basic and nucleophilic conditions and is fully orthogonal to Fmoc SPPS. The flexible linker reduces steric hindrance, improving amide coupling efficiency during late-stage diversification. Choose this building block when shorter-linker or alternative protecting-group analogs have failed to deliver optimal conjugation yields or target engagement.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 885274-05-5
Cat. No. B1442256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-3-(2-carboxy-ethyl)-morpholine
CAS885274-05-5
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CCC(=O)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyPNHILSYMESMDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS 885274-05-5) – A Boc-Protected Morpholine Scaffold for Drug Discovery and Chemical Biology


4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS 885274-05-5) is a protected heterocyclic building block comprising a morpholine core with a tert‑butoxycarbonyl (Boc) group on the ring nitrogen and a propanoic acid (carboxyethyl) substituent at the 3‑position . Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol . The compound is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, where the orthogonal Boc protection enables selective deprotection under mild acidic conditions, while the pendant carboxylic acid provides a convenient handle for amide bond formation or further functionalization .

Why 4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS 885274-05-5) Cannot Be Replaced by Other Boc-Morpholine Carboxylic Acids


Despite sharing a Boc‑protected morpholine core, closely related analogs such as 4‑Boc‑morpholine‑3‑carboxylic acid (no ethyl spacer), 4‑Boc‑3‑carboxymethylmorpholine (one‑carbon spacer), or 4‑Fmoc‑/4‑Cbz‑protected variants exhibit distinct physicochemical properties and synthetic utility. The two‑carbon linker in 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine confers a unique spatial separation between the morpholine ring and the carboxylic acid, altering its LogP, steric profile, and the conformational flexibility of downstream conjugates . Substituting a shorter linker or a different protecting group can significantly impact reaction kinetics, solubility, and the biological activity of final compounds, making direct substitution unreliable without re‑optimization of synthetic routes or biological assays .

Head‑to‑Head Quantitative Evidence for 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine vs. Closest Analogs


Molecular Weight Advantage: Differentiating 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine from Shorter‑Linker Analogs

The molecular weight of 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine is 259.30 g/mol, compared to 245.27 g/mol for 4‑Boc‑3‑carboxymethylmorpholine (CAS 859155‑89‑8) and 231.25 g/mol for 4‑Boc‑morpholine‑3‑carboxylic acid (CAS 869681‑70‑9) . This 14‑30 Da increase reflects the additional ethylene unit, which provides greater steric bulk and can influence membrane permeability or target engagement in final drug candidates.

Medicinal Chemistry Chemical Biology Peptidomimetics

LogP Comparison: Enhanced Lipophilicity of the Two‑Carbon Spacer

The calculated LogP of 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine is 1.425 , whereas 4‑Boc‑3‑carboxymethylmorpholine exhibits a LogP of approximately 1.01 (KOWWIN estimate) . The ~0.4 unit increase in LogP for the two‑carbon linker translates to a roughly 2.5‑fold higher predicted octanol‑water partition coefficient, indicating greater lipophilicity that may improve membrane permeability in cellular assays.

Lipophilicity ADME Drug Design

Protecting Group Orthogonality: Boc vs. Fmoc and Cbz Derivatives

4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine incorporates a Boc protecting group that is readily removed with TFA or HCl, whereas analogs such as 4‑Fmoc‑3‑(2‑carboxy‑ethyl)‑morpholine (MW 381.42) and 4‑Cbz‑3‑(2‑carboxy‑ethyl)‑morpholine (MW 293.31) require basic (piperidine) or hydrogenolytic conditions, respectively . In solid‑phase peptide synthesis (SPPS), Boc‑based chemistry is fully orthogonal to Fmoc strategies, enabling selective deprotection in multi‑step sequences where Fmoc‑protected amines must remain intact.

Solid‑Phase Synthesis Peptide Chemistry Protecting Group Strategy

Commercial Availability and Purity: Benchmarking Against Fmoc and Cbz Analogs

4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine is routinely available from multiple commercial suppliers with purities ranging from 95% to 98% (HPLC) . In contrast, the Fmoc‑ and Cbz‑protected analogs are less widely stocked, often requiring custom synthesis with longer lead times and higher costs. For example, 4‑Fmoc‑3‑(2‑carboxy‑ethyl)‑morpholine is listed as a discontinued product by some vendors , while 4‑Cbz‑3‑(2‑carboxy‑ethyl)‑morpholine is typically offered at 95% purity with limited batch sizes .

Chemical Sourcing Synthetic Intermediates Procurement

Recommended Applications for 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine Based on Quantitative Evidence


Solid‑Phase Peptide Synthesis (SPPS) Using Boc/Benzyl Strategy

The Boc protecting group of 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine is orthogonal to Fmoc chemistry, allowing its use in SPPS workflows where acid‑labile side‑chain protection is required. The two‑carbon spacer provides a flexible linker that can reduce steric hindrance during amide coupling, improving coupling efficiency compared to shorter‑linker analogs .

Synthesis of Peptidomimetics Requiring a Morpholine Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, often employed as a bioisostere for piperidine or piperazine. The carboxyethyl handle enables conjugation to peptide chains or small molecules, while the Boc group remains stable under basic and nucleophilic conditions, facilitating multi‑step synthetic sequences without premature deprotection .

Construction of Focused Compound Libraries with Enhanced Lipophilicity

With a LogP of 1.425, 4‑Boc‑3‑(2‑carboxy‑ethyl)‑morpholine is ~2.5‑fold more lipophilic than its one‑carbon linker analog, making it a strategic choice when designing compound libraries intended to probe targets with hydrophobic binding pockets or improve membrane permeability .

Late‑Stage Functionalization of Advanced Intermediates

The Boc‑protected nitrogen and free carboxylic acid offer orthogonal reactivity, enabling selective amidation or esterification without affecting the morpholine nitrogen. This is particularly valuable in the late‑stage diversification of complex drug candidates, where protecting group compatibility is paramount .

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